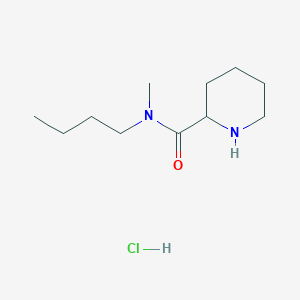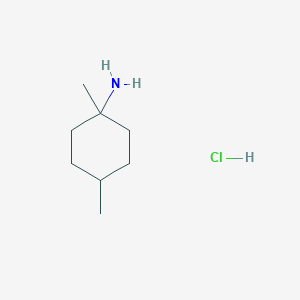
1,4-二甲基环己烷-1-胺盐酸盐
描述
1,4-Dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 1081513-98-5 . It has a molecular weight of 163.69 and its IUPAC name is 1,4-dimethylcyclohexanamine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,4-Dimethylcyclohexan-1-amine hydrochloride is 1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
1,4-Dimethylcyclohexan-1-amine hydrochloride has a melting point of 248-249 degrees . It’s a powder that is stored at room temperature . Unfortunately, no data is available for its boiling point .科学研究应用
合成和化学应用
1-乙炔基环丙胺和1-乙炔基环丁胺的合成:
- 该研究展示了使用环丙基乙炔和6-氯己-1-炔生产1-乙炔基环丙胺和1-乙炔基环丁胺盐酸盐。这些化合物在有机合成中对于生成延伸的氨基环丙烷羧酸及其衍生物很有价值 (Kozhushkov 等,2010)。
氧对1,4-二甲基环己烷的作用:
- 这项研究表明,1,4-二甲基环己烷与氧相互作用,尤其是在阳光直射或高温下,导致产生各种氧化产物。在理解类似化合物的化学行为方面,这一知识至关重要 (Chavanne 和 Bode,1930)。
生物偶联和药物化学中的应用
生物偶联中酰胺形成的机制:
- 研究了使用1-乙基-3-(3-(二甲氨基)丙基)碳二亚胺盐酸盐 (EDC) 的酰胺形成过程,这对于水性介质中的生物偶联至关重要。这在药物设计和蛋白质偶联中具有应用 (Nakajima 和 Ikada,1995)。
抗肿瘤剂的合成:
- 描述了3,4-亚甲二氧基-5,4'-二甲氧基-3'-氨基-Z-芪和其盐酸盐的合成,表明该化合物具有作为抗肿瘤剂的潜力。这在癌症研究领域尤为重要 (Pettit 等,2003)。
其他研究见解
环烃的热解:
- 研究了1,4-二甲基环己烷的热解,通过自由基链式过程揭示了复杂的产品混合物。这项研究有助于我们了解烃的热分解 (Gillespie、Gowenlock 和 Johnson,1979)。
不对称碳酯化中的手性胺助剂:
- 讨论了手性胺助剂在烯烃的不对称碳酯化中的应用,这在合成对映体富集化合物(制药领域的一个关键领域)中具有应用 (Zhang 等,2015)。
安全和危害
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
It’s known that amines can interact with various biological targets, including receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
Amines are generally known to interact with their targets through various mechanisms, such as binding to receptors or acting as substrates for enzymes .
Biochemical Pathways
Amines can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
生化分析
Biochemical Properties
1,4-Dimethylcyclohexan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors on the cell surface, initiating a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The precise nature of these interactions can vary depending on the specific biomolecule involved .
Cellular Effects
1,4-Dimethylcyclohexan-1-amine hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling. Additionally, it can impact the transcription of specific genes, thereby influencing protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of 1,4-Dimethylcyclohexan-1-amine hydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, either blocking substrate access or facilitating catalytic activity. Furthermore, 1,4-Dimethylcyclohexan-1-amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethylcyclohexan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods. Long-term exposure to 1,4-Dimethylcyclohexan-1-amine hydrochloride can lead to cumulative effects on cellular processes, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 1,4-Dimethylcyclohexan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
1,4-Dimethylcyclohexan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,4-Dimethylcyclohexan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects in detail .
Subcellular Localization
1,4-Dimethylcyclohexan-1-amine hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, highlighting the importance of understanding its subcellular distribution .
属性
IUPAC Name |
1,4-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHDSJPVJCBZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


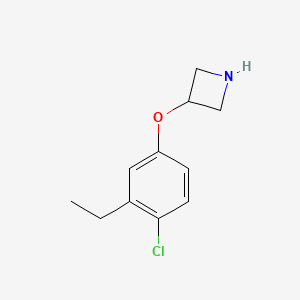
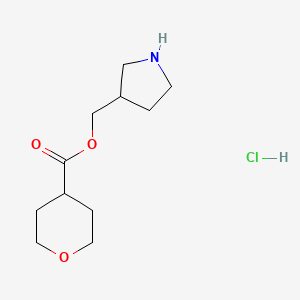
![4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439880.png)

![4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439883.png)
![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)
![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)
![2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439888.png)
![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)
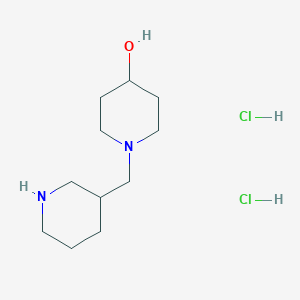
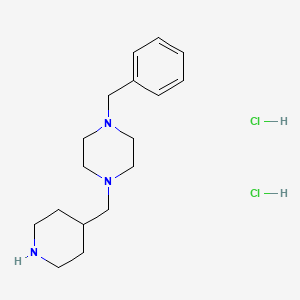
![[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B1439896.png)
![2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439898.png)
